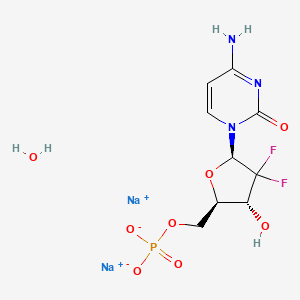
N-(1,3-benzodioxol-5-ylmethyl)-7-methoxy-2-oxo-8-pentoxy-3,4,4a,5,6,7,8,8a-octahydro-1H-quinoline-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(benzo[1,3]dioxol-5-ylmethyl)-7-methoxy-2-oxo-8-pentyloxy-1,2-dihydroquinoline-3-carboxamide , is a selective ligand for the cannabinoid receptor of peripheral type (CB2). This compound has been extensively studied for its pharmacological properties, particularly its anti-inflammatory effects .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of JTE907 involves multiple steps, starting with the preparation of the core quinoline structure. The key steps include:
Formation of the Quinoline Core: The quinoline core is synthesized through a series of condensation reactions involving appropriate starting materials.
Functionalization: The quinoline core is then functionalized with methoxy and pentyloxy groups at specific positions.
Final Coupling: The final step involves coupling the functionalized quinoline with benzo[1,3]dioxol-5-ylmethylamine to form the carboxamide linkage.
Industrial Production Methods
While specific industrial production methods for JTE907 are not widely documented, the synthesis generally follows the same multi-step process as described above, with optimizations for scale-up and yield improvement.
Analyse Chemischer Reaktionen
Types of Reactions
JTE907 undergoes various chemical reactions, including:
Oxidation: The methoxy and pentyloxy groups can undergo oxidation under specific conditions.
Reduction: The carbonyl groups in the quinoline core can be reduced to form corresponding alcohols.
Substitution: The aromatic rings in JTE907 can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed for substitution reactions.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of JTE907, which can be further studied for their pharmacological properties .
Wissenschaftliche Forschungsanwendungen
JTE907 has a wide range of scientific research applications:
Chemistry: Used as a model compound to study the behavior of CB2 receptor ligands.
Biology: Investigated for its role in modulating immune responses and inflammation.
Medicine: Explored for its potential therapeutic effects in treating inflammatory diseases and pain management.
Industry: Utilized in the development of new pharmacological agents targeting the CB2 receptor
Wirkmechanismus
JTE907 acts as an inverse agonist at the CB2 receptor. It binds with high affinity to the CB2 receptor, leading to a concentration-dependent increase in forskolin-stimulated cAMP production. This action contrasts with other CB2 receptor agonists, which typically reduce cAMP levels. The anti-inflammatory effects of JTE907 are thought to be mediated through its interaction with the CB2 receptor and subsequent modulation of immune cell activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
SR144528: Another selective CB2 receptor inverse agonist with similar anti-inflammatory properties.
Δ9-Tetrahydrocannabinol (THC): A well-known cannabinoid with both CB1 and CB2 receptor activity.
Win55212-2: A non-selective cannabinoid receptor agonist that also exhibits anti-inflammatory effects.
Uniqueness of JTE907
JTE907 is unique due to its high selectivity for the CB2 receptor and its inverse agonist activity, which distinguishes it from other cannabinoids that typically act as agonists. This selectivity and mechanism of action make JTE907 a valuable tool for studying the CB2 receptor and its role in inflammation and immune responses .
Eigenschaften
Molekularformel |
C24H34N2O6 |
|---|---|
Molekulargewicht |
446.5 g/mol |
IUPAC-Name |
N-(1,3-benzodioxol-5-ylmethyl)-7-methoxy-2-oxo-8-pentoxy-3,4,4a,5,6,7,8,8a-octahydro-1H-quinoline-3-carboxamide |
InChI |
InChI=1S/C24H34N2O6/c1-3-4-5-10-30-22-19(29-2)9-7-16-12-17(24(28)26-21(16)22)23(27)25-13-15-6-8-18-20(11-15)32-14-31-18/h6,8,11,16-17,19,21-22H,3-5,7,9-10,12-14H2,1-2H3,(H,25,27)(H,26,28) |
InChI-Schlüssel |
LZGQEJANWIATEQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCOC1C(CCC2C1NC(=O)C(C2)C(=O)NCC3=CC4=C(C=C3)OCO4)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[tert-butyl(dimethyl)silyl]oxy-4-hydroxyoxolan-2-yl]-6-oxo-5H-purin-2-ylidene]-2-methylpropanamide](/img/structure/B12353571.png)
![7-hydroxy-3-(4-hydroxy-3-methoxyphenyl)-8-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-4a,5,6,7,8,8a-hexahydrochromen-4-one](/img/structure/B12353578.png)


![9-[4-[(2R)-1-aminopropan-2-yl]phenyl]-6-methylthieno[2,3-c]quinoline-4,8-dione](/img/structure/B12353590.png)

![2-[(Biphenyl-4-sulfonyl)-isopropoxy-amino]-N-hydroxy-3-methyl-butyramide](/img/structure/B12353601.png)




![[[[(2R,3S,4R,5R)-3,4-dihydroxy-5-[(4Z)-2-oxo-4-(3-phenylpropoxyimino)-1,3-diazinan-1-yl]oxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate;triethylazanium](/img/structure/B12353647.png)
